molecular formula C16H18BClO B14422471 2-Methylpropyl (4-chlorophenyl)phenylborinate CAS No. 85724-95-4

2-Methylpropyl (4-chlorophenyl)phenylborinate

Cat. No.: B14422471
CAS No.: 85724-95-4
M. Wt: 272.6 g/mol
InChI Key: KNDKYLVAHVTJEG-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and a 2-methylpropyl group. Organoboron compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-chlorophenyl)phenylborinate typically involves the reaction of phenylboronic acid with 4-chlorophenylboronic acid and 2-methylpropylboronic acid under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (4-chlorophenyl)phenylborinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boranes.

    Substitution: The phenyl and 4-chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Methylpropyl (4-chlorophenyl)phenylborinate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a boron carrier in neutron capture therapy for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methylpropyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, particularly in the Suzuki-Miyaura coupling. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl and 4-chlorophenyl groups to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the transition state during the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Chlorophenylboronic acid: Contains a 4-chlorophenyl group bonded to boron.

    2-Methylpropylboronic acid: Features a 2-methylpropyl group bonded to boron.

Uniqueness

2-Methylpropyl (4-chlorophenyl)phenylborinate is unique due to its combination of three different substituents on the boron atom, which provides it with distinct reactivity and properties compared to simpler boronic acids. This unique structure allows it to participate in more complex and selective chemical reactions, making it valuable in advanced organic synthesis and research applications.

Properties

CAS No.

85724-95-4

Molecular Formula

C16H18BClO

Molecular Weight

272.6 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylpropoxy)-phenylborane

InChI

InChI=1S/C16H18BClO/c1-13(2)12-19-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3

InChI Key

KNDKYLVAHVTJEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC(C)C

Origin of Product

United States

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